BM-PEG3

Protein Crosslinking Structural Biology Distance Mapping

Select BM-PEG3 for its precise 17.8 Å spacer arm, essential for bridging cysteine residues in protein complex studies. Its water solubility eliminates co-solvents, preserving enzyme activity. Avoid generic substitutes; spacer length directly impacts conjugation yield. Sourced for reproducible surface chemistries in biosensors and defined nanoconjugates.

Molecular Formula C16H20N2O7
Molecular Weight 352.34 g/mol
CAS No. 960257-46-9
Cat. No. B120568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM-PEG3
CAS960257-46-9
Synonyms1,1’-(3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl)bis-1H-pyrrole-2,5-dione; 
Molecular FormulaC16H20N2O7
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C16H20N2O7/c19-13-1-2-14(20)17(13)5-7-23-9-11-25-12-10-24-8-6-18-15(21)3-4-16(18)22/h1-4H,5-12H2
InChIKeyOYRSKXCXEFLTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,11-Bis(maleimido)-3,6,9-trioxaundecane (BM(PEG)3) Procurement Guide: Specifications and Comparative Baseline


1,11-Bis(maleimido)-3,6,9-trioxaundecane (CAS 86099-06-1), also known as BM(PEG)3 or Mal-PEG3-Mal, is a homobifunctional, sulfhydryl-reactive crosslinker . It comprises two maleimide groups linked by a discrete three-unit polyethylene glycol (PEG) spacer (17.8 Å), with a molecular weight of 352.34 g/mol [1]. The compound is designed for covalent conjugation between thiol-containing molecules, such as cysteine residues in proteins, via a stable thioether bond [2].

Why Substituting 1,11-Bis(maleimido)-3,6,9-trioxaundecane with a Generic 'Bismaleimide' Risks Experimental Failure


Generic substitution within the bismaleimide crosslinker class is not feasible due to quantifiable, function-altering differences in spacer arm length and chemical compatibility. A 2018 comparative study of four crosslinkers (BM(PEG)3, TMEA, BMH, BMDPM) demonstrated that more hydrophilic crosslinkers exhibited incomplete reaction with thiols in polymeric films, directly linking chemical composition to crosslinking effectiveness [1]. Furthermore, the defined PEG spacer length—17.8 Å for the target compound versus 14.7 Å for BM(PEG)2 or 13.0 Å for the non-PEGylated BMH—is a critical variable in applications such as protein-protein interaction mapping, where the ability to bridge specific distances is paramount . Arbitrary replacement with an analog of a different spacer length or composition will directly alter conjugation yields and the structural integrity of the final bioconjugate.

Quantitative Evidence Guide: Verifiable Differentiation of 1,11-Bis(maleimido)-3,6,9-trioxaundecane


Spacer Arm Length Defines Utility in Protein Distance Mapping: BM(PEG)3 vs. BM(PEG)2 and BMH

The spacer arm length of 1,11-Bis(maleimido)-3,6,9-trioxaundecane (BM(PEG)3) is a defined, quantitative parameter that directly influences its application in probing protein structure and interactions. It is specifically differentiated from its shorter-chain analog, BM(PEG)2, and the non-PEGylated alkyl-chain comparator, BMH .

Protein Crosslinking Structural Biology Distance Mapping

Comparative Crosslinking Efficiency on Polymer Films: BM(PEG)3 vs. Hydrophobic Analogs

In a direct head-to-head study, the crosslinking efficiency of BM(PEG)3 was compared to that of BMH, BMDPM, and TMEA on nanometer-thick poly(mercaptopropyl)methylsiloxane (PMPMS) films. The results demonstrated that the more hydrophilic nature of BM(PEG)3 and TMEA resulted in incomplete reaction with the thiol groups of the polymer film, a critical limitation not observed with the more hydrophobic BMH and BMDPM [1].

Surface Chemistry Biomaterial Coatings Electrochemical Sensors

Validation of Targeted Conjugation via Thiol-Ene Click Chemistry in Complex Bioconjugates

A 2023 study on the development of a sulfamethoxazole biosensor successfully utilized 1,11-Bis(maleimido)-3,6,9-trioxaundecane as a linker to couple a cysteamine-modified SMX derivative to thiol-containing PEG hydrogel microparticles. The reaction proceeded via a mild, high-yielding thiol-ene 'click' reaction, and the intended hydrolytic stability of the resulting thioether bond was a key rationale for selecting this specific linker [1].

Bioconjugation Click Chemistry Hydrogel Functionalization

Water Solubility as a Critical Attribute for Maintaining Protein Integrity

The polyethylene glycol (PEG) spacer confers quantifiable water solubility to the crosslinker, a feature absent in non-PEGylated analogs like BMH . While the specific solubility limit is not quantified, the consequence of this property is explicitly documented: the PEG spacer 'reduc[es] the potential for crosslinker-caused precipitation' . This is a critical differentiation point for working with sensitive protein samples where the addition of organic co-solvents would risk denaturation or aggregation.

Protein Conjugation Sample Preparation Biopharmaceutical Development

Optimal Application Scenarios for 1,11-Bis(maleimido)-3,6,9-trioxaundecane: A Guide for Scientists and Procurement


Medium-Range, Intra- and Intermolecular Protein Crosslinking and Distance Mapping

Leverage the defined 17.8 Å spacer arm of BM(PEG)3 to bridge specific cysteine residues within a protein complex or oligomer. As the spacer length is a key variable in crosslinking studies , this compound is specifically selected when a distance of approximately 18 Å is hypothesized or when a panel of crosslinkers of varying lengths (e.g., BM(PEG)2, BMH) is used to map protein-protein interaction sites. The water solubility ensures compatibility with native protein conditions, minimizing artifactual aggregation .

Aqueous-Phase Conjugation for Sensitive Biomolecules and Hydrogel Functionalization

Select BM(PEG)3 for bioconjugation reactions where the use of organic co-solvents is prohibited, such as when preserving the activity of delicate enzymes or when modifying pre-formed hydrogels. The PEG spacer imparts water solubility, eliminating the risk of crosslinker precipitation and associated protein denaturation . This property was successfully exploited in a peer-reviewed study to functionalize PEG hydrogel microparticles with a synthetic antibiotic derivative via a high-yielding thiol-ene 'click' reaction [1].

Reproducible and Defined Polymer or Nanoparticle Surface Modification (with a Critical Caveat)

Utilize the single molecular weight and discrete structure of BM(PEG)3 for applications demanding reproducible surface chemistries, such as in biosensor development or the creation of defined nanoconjugates . However, procurement decisions must be informed by direct evidence: a comparative study revealed that the hydrophilic nature of BM(PEG)3 hindered its ability to fully crosslink a hydrophobic polymer film (PMPMS), whereas more hydrophobic crosslinkers were effective [2]. This scenario highlights that BM(PEG)3 is optimal for hydrophilic surfaces but may be a poor choice for hydrophobic polymer coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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